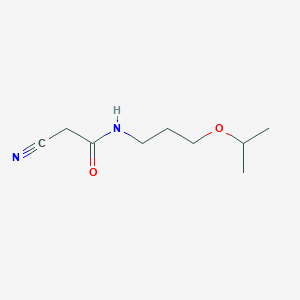

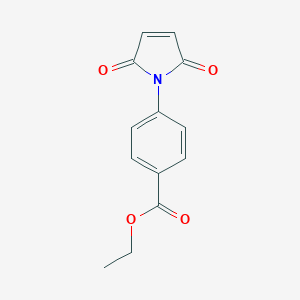

ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

Overview

Description

Scientific Research Applications

Synthesis of Derivatives

The compound can be used in the synthesis of various derivatives. For instance, it can react with secondary amines to form 4-[3-(N,N-dialkylamino)]-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrole-1-yl)benzenesulfonamides .

Biological Activities

The compound exhibits diverse biological activities. It has been found to show selective inhibitory activity against various proteins, such as the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin .

Enzyme Kinase Inhibition

The compound can inhibit enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .

Anticandidiasis and Antituberculosis Properties

The compound has been found to exhibit anticandidiasis and antituberculosis properties .

Use in Cancer Therapy

The compound has been used in the synthesis of carborane-containing porphyrins, which can be used in the therapy of brain tumors and liver and skin cancer .

Synthesis of Succinimides

The compound has been used as a platform to synthesize succinimides with high antitumor, antiarrhythmic, antihistamine, anticholesteremic, and hypnotic and sedative activities .

Organotin(IV) Complexes

The compound has been used in the synthesis of organotin(IV) complexes with methyl-, n-butyl-, phenyl-, benzyl- and octyl-tin. These complexes have been tested against different bacteria and fungi to determine their toxicity .

LD50 Data Calculation

The compound has been used in the calculation of LD50 data using the Brine Shrimp method .

Mechanism of Action

Mode of Action

It is known that the compound contains a highly active double bond, which allows it to add various nucleophilic and electrophilic reagents, enter into cycloaddition reactions, and also easily polymerize and copolymerize with various unsaturated compounds .

Action Environment

It is known that the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .

properties

IUPAC Name |

ethyl 4-(2,5-dioxopyrrol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-2-18-13(17)9-3-5-10(6-4-9)14-11(15)7-8-12(14)16/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISBFDYIBYWYJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70301617 | |

| Record name | ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | |

CAS RN |

14794-06-0 | |

| Record name | 14794-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 4-MALEIMIDOBENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the key structural features of ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate revealed by the study?

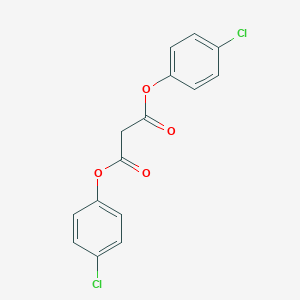

A1: The study highlights that ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate molecules arrange themselves in chains linked by two distinct C-H···O hydrogen bonds. One type of chain forms along the a-axis and involves the ester carbonyl group. The other type runs along the c-axis and utilizes one of the carbonyl groups from the maleimide ring []. Additionally, the study determined that the dihedral angle between the benzene and maleimide rings within the molecule is 41.4 (1)° [].

Q2: How was ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate synthesized in this study?

A2: The researchers synthesized ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate, also known as maleanilic acid, by refluxing maleic anhydride with p-nitroaniline in ether [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Hydroxy-2,2,8-trimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B76079.png)